molecular formula C19H20BrNO4 B11204102 1-(6-Bromo-1,3-benzodioxol-5-yl)-6-ethoxy-7-methoxy-1,2,3,4-tetrahydroisoquinoline

1-(6-Bromo-1,3-benzodioxol-5-yl)-6-ethoxy-7-methoxy-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B11204102
M. Wt: 406.3 g/mol
InChI Key: KVDXCHXNUDEJGR-UHFFFAOYSA-N
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Description

1-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-6-ETHOXY-7-METHOXY-1,2,3,4-TETRAHYDROISOQUINOLINE is a complex organic compound that features a brominated benzodioxole moiety and a tetrahydroisoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-6-ETHOXY-7-METHOXY-1,2,3,4-TETRAHYDROISOQUINOLINE typically involves multiple steps, starting from commercially available precursors. One common route includes the bromination of 1,3-benzodioxole followed by the introduction of ethoxy and methoxy groups under specific reaction conditions. The final step involves the formation of the tetrahydroisoquinoline ring through a cyclization reaction.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-6-ETHOXY-7-METHOXY-1,2,3,4-TETRAHYDROISOQUINOLINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dehalogenated or hydrogenated products.

    Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dehalogenated compounds.

Scientific Research Applications

1-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-6-ETHOXY-7-METHOXY-1,2,3,4-TETRAHYDROISOQUINOLINE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the treatment of various diseases.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 1-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-6-ETHOXY-7-METHOXY-1,2,3,4-TETRAHYDROISOQUINOLINE involves its interaction with specific molecular targets and pathways. The brominated benzodioxole moiety may interact with enzymes or receptors, leading to modulation of biological processes. The tetrahydroisoquinoline core can also play a role in binding to target proteins, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    1-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHANOL: Shares the brominated benzodioxole moiety but lacks the tetrahydroisoquinoline core.

    (6-BROMO-1,3-BENZODIOXOL-5-YL)ACETIC ACID: Contains the brominated benzodioxole moiety with an acetic acid group instead of the tetrahydroisoquinoline core.

    1-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYL]HYDRAZINE HYDROCHLORIDE: Features a hydrazine group attached to the brominated benzodioxole moiety.

Uniqueness

1-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-6-ETHOXY-7-METHOXY-1,2,3,4-TETRAHYDROISOQUINOLINE is unique due to its combination of the brominated benzodioxole moiety and the tetrahydroisoquinoline core. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H20BrNO4

Molecular Weight

406.3 g/mol

IUPAC Name

1-(6-bromo-1,3-benzodioxol-5-yl)-6-ethoxy-7-methoxy-1,2,3,4-tetrahydroisoquinoline

InChI

InChI=1S/C19H20BrNO4/c1-3-23-16-6-11-4-5-21-19(12(11)7-15(16)22-2)13-8-17-18(9-14(13)20)25-10-24-17/h6-9,19,21H,3-5,10H2,1-2H3

InChI Key

KVDXCHXNUDEJGR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C2C(NCCC2=C1)C3=CC4=C(C=C3Br)OCO4)OC

Origin of Product

United States

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